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5,5i difluoro Bapta(K+ Salt)

Cat. No.: B13438296
M. Wt: 664.8 g/mol
InChI Key: XBUXXFVULDFAOM-UHFFFAOYSA-J
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Description

Overview of Intracellular Calcium Dynamics and Regulation

Intracellular calcium signaling is a fundamental mechanism by which cells respond to a multitude of external and internal stimuli. In their resting state, cells maintain a very low concentration of free cytosolic Ca2+, typically around 100 nanomolar (nM), which is approximately 20,000- to 100,000-fold lower than the concentration found in the extracellular space. interchim.fr This steep electrochemical gradient is meticulously maintained by the coordinated action of ion pumps and channels located in the plasma membrane and the membranes of intracellular organelles.

Upon stimulation by hormones, neurotransmitters, growth factors, or electrical signals, specific channels open, allowing Ca2+ to flood into the cytosol from either the extracellular environment or from internal stores, primarily the endoplasmic reticulum (ER) and in some cells, the sarcoplasmic reticulum (SR). nih.govnih.gov This rapid, localized, and transient increase in cytosolic Ca2+ concentration, often reaching levels of 500–1,000 nM, constitutes a "calcium signal". interchim.frnih.gov

The cell translates these calcium signals into specific downstream effects through a host of calcium-binding proteins that act as sensors. nih.gov These proteins, upon binding Ca2+, undergo conformational changes that modulate their activity, leading to the activation or inhibition of enzymes, regulation of ion channels, and alterations in gene expression. nih.govpubcompare.ai The spatial and temporal patterns of these Ca2+ signals—their frequency, amplitude, and location within the cell—are critical in encoding the information necessary to orchestrate specific cellular responses, a phenomenon often referred to as the "calcium code". nih.gov

Role of Calcium Chelators in Biological Research

To investigate the intricate roles of Ca2+ in cellular processes, researchers require methods to precisely control and manipulate intracellular calcium concentrations. This is where calcium chelators play an indispensable role. Calcium chelators are molecules that can reversibly bind to Ca2+ ions, effectively acting as buffers to control the free Ca2+ concentration. nih.gov By introducing these chelators into cells, scientists can either prevent or attenuate the transient increases in Ca2+ that mediate signaling events, thereby allowing them to probe the necessity of calcium for a particular function. nih.govresearchgate.net

The use of calcium chelators has been instrumental in elucidating the involvement of Ca2+ in a vast array of biological phenomena. For instance, by buffering intracellular Ca2+, researchers have been able to demonstrate its critical role in neurotransmitter release at synapses, muscle contraction, and the long-term changes in synaptic strength that underlie learning and memory. researchgate.netucsd.edukorambiotech.com Furthermore, chelators are used to calibrate fluorescent calcium indicators, which are dyes that change their optical properties upon binding Ca2+, allowing for the visualization and quantification of intracellular calcium dynamics.

to BAPTA Chelators and Their Derivatives

Among the various classes of calcium chelators, the BAPTA family of compounds has proven to be particularly valuable in biological research. BAPTA, which stands for 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, was designed to have a high affinity and selectivity for Ca2+ over other divalent cations, most notably magnesium (Mg2+), which is present at much higher concentrations in the cytosol. biotium.comthermofisher.com

A key advantage of BAPTA and its derivatives over older chelators like EGTA is their relative insensitivity to changes in intracellular pH within the physiological range. thermofisher.comthermofisher.com Additionally, BAPTA exhibits faster on- and off-rates for Ca2+ binding, meaning it can buffer rapid calcium transients more effectively. thermofisher.com

The versatility of the BAPTA scaffold has allowed for the synthesis of a wide range of derivatives with varying affinities for Ca2+. By modifying the aromatic rings of the BAPTA molecule, researchers have created a suite of chelators with dissociation constants (Kd) spanning a broad range, making them suitable for studying a wide variety of calcium-dependent processes. interchim.frnih.gov For example, derivatives with electron-withdrawing groups, such as fluorine or bromine, generally have a lower affinity for Ca2+ compared to the parent BAPTA molecule. interchim.frpubcompare.ai This allows for the investigation of processes that are triggered by higher calcium concentrations.

Significance of 5,5'-difluoro BAPTA (K+ Salt) as a Research Tool

5,5'-difluoro BAPTA is a specialized derivative of BAPTA where a fluorine atom is substituted on each of the two benzene (B151609) rings. pubcompare.ai This particular modification results in a lower affinity for Ca2+ compared to the parent BAPTA molecule. The potassium salt form of 5,5'-difluoro BAPTA is a cell-impermeable, non-fluorescent Ca2+ indicator.

The primary significance of 5,5'-difluoro BAPTA lies in its utility for studying intracellular calcium concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The fluorine atoms on the molecule provide a distinct NMR signal that is sensitive to the local chemical environment. When 5,5'-difluoro BAPTA binds to Ca2+, the chemical shift of the ¹⁹F NMR signal changes significantly. nih.gov This property allows researchers to distinguish between the free and Ca2+-bound forms of the chelator and, consequently, to quantify the intracellular free Ca2+ concentration.

A major advantage of using ¹⁹F NMR with 5,5'-difluoro BAPTA is the lack of an endogenous ¹⁹F background signal in most biological systems, which provides a clear window for detection. nih.govnih.gov This technique is particularly useful for studying calcium homeostasis in cell populations over longer periods and is not susceptible to issues like photobleaching or autofluorescence that can affect studies using fluorescent indicators. The introduction of fluorine atoms can also enhance the stability of the molecule.

Properties of 5,5'-difluoro BAPTA (K+ Salt) and Other BAPTA Derivatives

Compound NameDissociation Constant (Kd) for Ca²⁺Key Features
BAPTA~160 nM (in the absence of Mg²⁺) interchim.frHigh affinity for Ca²⁺, relatively insensitive to pH. thermofisher.comthermofisher.com
5,5'-difluoro BAPTA ~635 nM Lower affinity for Ca²⁺, used in ¹⁹F NMR studies. nih.gov
5,5'-dimethyl BAPTALower than BAPTA (higher affinity)Highest affinity among common BAPTA derivatives. interchim.fr
5,5'-dibromo BAPTA~1.6 µMIntermediate affinity, used to study Ca²⁺ mobilization.
BAPTA-AMNot a Ca²⁺ chelator itselfCell-permeant ester form that is hydrolyzed to BAPTA inside cells. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18F2K4N2O10 B13438296 5,5i difluoro Bapta(K+ Salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18F2K4N2O10

Molecular Weight

664.8 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate

InChI

InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

XBUXXFVULDFAOM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Synthesis and Derivatization Strategies

Historical Context of BAPTA Synthesis

The development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) marked a significant advancement in the field of calcium biology. Synthesized by Roger Y. Tsien in 1980, BAPTA was engineered to overcome the limitations of previous calcium chelators like EGTA and EDTA. interchim.frmedchemexpress.com A key design feature of BAPTA is its high selectivity for calcium (Ca²⁺) ions over magnesium (Mg²⁺) ions, boasting a selectivity ratio of 10⁵. interchim.fr This high selectivity is crucial for studying intracellular calcium signaling, as Mg²⁺ is typically present at much higher concentrations within cells and can interfere with less selective chelators. interchim.fr

Furthermore, BAPTA's affinity for Ca²⁺ is relatively insensitive to pH changes around the physiological range (pH > 6.0), a notable advantage over its predecessors. tandfonline.comsigmaaldrich.com It also exhibits faster Ca²⁺ binding and release kinetics compared to EGTA, making it more suitable for buffering rapid calcium transients. interchim.fr These properties established BAPTA as a foundational tool for controlling and measuring intracellular calcium concentrations, paving the way for the development of a wide array of derivatives with tailored affinities and properties for diverse research applications. interchim.frtandfonline.com

Synthetic Routes for 5,5'-difluoro BAPTA (K+ Salt)

The synthesis of 5,5'-difluoro BAPTA is a multi-step process that involves the careful construction of its core structure followed by functional group manipulations to yield the final potassium salt. The introduction of fluorine atoms onto the aromatic rings modifies the chelator's Ca²⁺ binding affinity and provides a handle for ¹⁹F NMR studies. interchim.frmedchemexpress.com

Precursor Synthesis and Modification

The synthesis of the BAPTA framework generally begins with substituted 2-nitrophenols. tandfonline.comtandfonline.com For 5,5'-difluoro BAPTA, a common starting material is 4-fluoro-2-nitrophenol. A key step involves the etherification of two nitrophenol molecules with a linking agent, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, to form the bis(nitrophenoxy)ethane backbone.

A documented synthesis of a related precursor involves reacting 2-Nitro-phenol with 1-bromo-2-chloroethane (B52838) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 1-(2-Chloro-ethoxy)-4-methyl-2-nitro-benzene. tandfonline.com A similar strategy is employed for the fluorinated analog.

The subsequent crucial step is the reduction of the two nitro groups on the aromatic rings to amino groups. While catalytic hydrogenation is one method, an alternative approach using iron powder has been shown to produce satisfying yields. tandfonline.comtandfonline.com This reduction yields the diamine precursor, 1,2-bis(2-amino-4-fluorophenoxy)ethane.

The final step in constructing the core chelating structure is the N-alkylation of the amino groups with an acetate-containing moiety. This is typically achieved by reacting the diamine with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. This introduces the four carboxymethyl groups essential for cation chelation, yielding the tetraester form of 5,5'-difluoro BAPTA.

Fluorination Methodologies

In the case of 5,5'-difluoro BAPTA, the fluorine atoms are incorporated from the outset by using a fluorinated precursor, namely 4-fluoro-2-nitrophenol. tandfonline.com This "late-stage fluorination" is avoided, which can often require harsh conditions and present challenges with selectivity on complex molecules. umich.edu

However, the field of synthetic chemistry offers a diverse toolkit for fluorination should a different synthetic strategy be required. These methods can be broadly categorized:

Nucleophilic Fluorination: Utilizes fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) to displace a leaving group. mdpi.com

Electrophilic Fluorination: Employs reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to add a fluorine atom to an electron-rich center. beilstein-journals.orgbrittonsfu.comorganic-chemistry.org These are often used for fluorinating aromatic rings or enolates. beilstein-journals.org

Radical Fluorination: Involves the generation of a fluorine radical or a radical intermediate that is subsequently trapped by a fluorine source. organic-chemistry.org

The choice of fluorination strategy depends heavily on the substrate, desired regioselectivity, and functional group tolerance. umich.edursc.org For BAPTA analogs, incorporating the fluorine on the initial phenol (B47542) ring is a robust and efficient approach.

Esterification and Salt Formation (e.g., AM ester to K+ salt)

The carboxylate groups of BAPTA derivatives are often masked as acetoxymethyl (AM) esters to create cell-permeable molecules. interchim.frlumiprobe.combiotium.com The non-polar AM esters can readily cross the cell membrane, whereupon intracellular esterases hydrolyze them, releasing the active, membrane-impermeant carboxylate form of the chelator, effectively trapping it inside the cell. interchim.frbiotium.comnih.govbiotium.com

The synthesis of the AM ester of 5,5'-difluoro BAPTA involves reacting the tetrapotassium salt with bromomethyl acetate. tandfonline.com Conversely, to obtain the final water-soluble tetrapotassium salt from its tetraester precursor (e.g., a tetraethyl ester), a hydrolysis step is performed. This is typically achieved by refluxing the ester with a stoichiometric amount of potassium hydroxide (B78521) (KOH) in a solvent mixture like methanol (B129727) and water. tandfonline.com Removal of the solvent yields the crystalline tetrapotassium salt of 5,5'-difluoro BAPTA. tandfonline.com

Conversion Step Reagents Purpose Reference
Tetraester to Tetrapotassium SaltPotassium Hydroxide (KOH)Hydrolyzes the ester groups to carboxylates, forming the water-soluble salt. tandfonline.com
Tetrapotassium Salt to AM EsterBromomethyl AcetateCreates a cell-permeable form of the chelator. tandfonline.com
AM Ester to Active Chelator (intracellular)Cytoplasmic EsterasesTraps the active chelator inside the cell by removing the lipophilic AM groups. interchim.frlumiprobe.com

Derivatization and Analog Generation for Tailored Research Applications

The foundational BAPTA structure has been extensively modified to generate a vast library of analogs with a range of properties. tandfonline.com By introducing different substituent groups onto the aromatic rings, researchers can fine-tune the chelator's characteristics. For instance, adding electron-withdrawing groups, such as halogens, typically decreases the affinity for Ca²⁺, while electron-donating groups, like methyl groups, tend to increase it. interchim.frtandfonline.com This allows for the creation of indicators and buffers suitable for measuring a wide spectrum of Ca²⁺ concentrations, from nanomolar to micromolar ranges. interchim.frbiotium.com These derivatization strategies are essential for developing tools optimized for specific biological questions and experimental systems. researchgate.netmdpi.com

Fluoro-substituted BAPTA Analogs (e.g., Tetrafluoro BAPTA, 4,4'-difluoro BAPTA)

Fluorine substitution is a particularly valuable derivatization strategy for BAPTA. interchim.fr Besides modulating the Ca²⁺ binding affinity, the ¹⁹F nucleus provides a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the non-invasive measurement of Ca²⁺ concentrations. interchim.frmedchemexpress.com

Several fluoro-substituted BAPTA analogs have been synthesized and are used in research:

4,4'-difluoro BAPTA: This analog features fluorine atoms at the 4-position of each benzene (B151609) ring. Like other fluorinated versions, it has a lower affinity for Ca²⁺ compared to the parent BAPTA.

Tetrafluoro BAPTA (TF-BAPTA or BAPTA FF): With two fluorine atoms on each aromatic ring, this analog has a significantly lower affinity for Ca²⁺ (Kd ≈ 65 µM). interchim.frnih.gov This makes it particularly useful for studying biological processes involving high concentrations of calcium. interchim.fr Despite its very low affinity for Ca²⁺, TF-BAPTA has been shown to induce cellular effects, prompting investigations into its potential Ca²⁺-independent mechanisms of action. nih.gov

The strategic placement of fluorine atoms allows for the creation of a suite of BAPTA-based tools, each with distinct Ca²⁺ binding kinetics and affinities, expanding the repertoire available for investigating the complex roles of calcium in cellular physiology.

Compound Common Abbreviation Key Feature Approximate Ca²⁺ Kd Reference
5,5'-difluoro BAPTADF-BAPTALower Ca²⁺ affinity than BAPTA; ¹⁹F NMR probe~0.70 µM (with 1 mM Mg²⁺) interchim.frbiotium.com
Tetrafluoro BAPTATF-BAPTA, BAPTA FFVery low Ca²⁺ affinity~65 µM interchim.frnih.gov
5,5'-DimethylBAPTAMAPTAHigher Ca²⁺ affinity than BAPTA- interchim.fr
5,5'-DibromoBAPTA-Intermediate Ca²⁺ affinity1.6-3.6 µM interchim.fr

Other BAPTA Substitutions (e.g., Dimethyl, Dibromo, Nitro)

Beyond fluorine substitutions, the BAPTA framework has been extensively modified with a variety of other functional groups to fine-tune its Ca²⁺ binding affinity, selectivity, and spectral properties. These substitutions, including dimethyl, dibromo, and nitro groups, have played a crucial role in the development of Ca²⁺ indicators and buffers with a wide range of applications in biological research. The introduction of these groups at different positions on the aromatic rings of the BAPTA molecule allows for the systematic modulation of its electronic and steric properties, thereby influencing its interaction with calcium ions.

The strategic placement of electron-donating or electron-withdrawing groups on the benzene rings of the BAPTA structure directly impacts the pKa of the chelating carboxyl groups and the nitrogen lone pair availability, which are critical for coordinating with Ca²⁺. For instance, electron-withdrawing groups generally lower the Ca²⁺ affinity, while electron-donating groups tend to increase it.

Dimethyl BAPTA

The introduction of methyl groups, which are electron-donating, onto the BAPTA structure has been explored to enhance its Ca²⁺ binding affinity. In one study, 5,5'-dimethyl BAPTA was synthesized and its Ca²⁺ binding properties were characterized. The methyl groups at the 5 and 5' positions increase the electron density on the aromatic rings, which in turn increases the basicity of the chelating nitrogen and oxygen atoms, leading to a higher affinity for Ca²⁺ compared to the parent BAPTA molecule.

Dibromo BAPTA

In contrast to the electron-donating methyl groups, bromine atoms are electron-withdrawing. The synthesis of 5,5'-dibromo BAPTA has been reported, and its Ca²⁺ binding affinity was found to be significantly lower than that of unsubstituted BAPTA. The electron-withdrawing nature of the bromine atoms reduces the electron density on the chelating groups, thereby weakening the coordination with Ca²⁺. This property of reduced affinity is useful for creating indicators that are sensitive to higher Ca²⁺ concentrations.

Nitro BAPTA

Nitro groups are strongly electron-withdrawing, and their incorporation into the BAPTA structure dramatically reduces the Ca²⁺ binding affinity. The synthesis of 5-nitro BAPTA and 5,5'-dinitro BAPTA has been achieved. These derivatives exhibit very low affinity for Ca²⁺, making them suitable as "low-affinity" Ca²⁺ indicators for measuring high intracellular Ca²⁺ levels that would saturate high-affinity indicators. The significant shift in the absorption spectrum upon Ca²⁺ binding in some nitro-substituted BAPTAs also makes them valuable as colorimetric indicators.

The following table summarizes the reported dissociation constants (Kd) for Ca²⁺ of some of these BAPTA derivatives, illustrating the effect of different substitutions on their calcium binding properties.

CompoundSubstitutionReported Kd for Ca²⁺ (nM)Reference
BAPTAUnsubstituted110
5,5'-Dimethyl BAPTAElectron-donating65
5,5'-Dibromo BAPTAElectron-withdrawing1400
5-Nitro BAPTAStrongly electron-withdrawing5800

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for investigating 5,5'-difluoro BAPTA. Its utility stems from the ability to probe the local chemical environment of specific atomic nuclei within the molecule, offering detailed insights into its structure and dynamics, especially in response to ion binding.

¹⁹F NMR is particularly well-suited for studying fluorinated compounds like 5,5'-difluoro BAPTA for several reasons. The fluorine-19 nucleus has a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection, with a sensitivity that is 83% of that of a proton (¹H). researchgate.net This high sensitivity, combined with a wide range of chemical shifts, allows for excellent signal dispersion and resolution, minimizing signal overlap. researchgate.netdiva-portal.org

The fundamental principle behind the application of ¹⁹F NMR to 5,5'-difluoro BAPTA lies in the sensitivity of the fluorine nuclei's chemical shift to their electronic environment. beilstein-journals.org The two symmetrically placed fluorine atoms on the benzene (B151609) rings of the BAPTA structure produce a single, strong resonance signal in the ¹⁹F NMR spectrum. nih.gov When the chelator binds to a divalent cation, the conformation of the molecule changes, altering the electron density around the fluorine atoms and thus causing a change in their resonance frequency, known as a chemical shift. pnas.orgnih.gov This makes 5,5'-difluoro BAPTA a widely used probe for studying cytosolic free Ca²⁺ concentrations via ¹⁹F NMR. medchemexpress.eumedchemexpress.comadipogen.com

The binding of divalent cations to 5,5'-difluoro BAPTA induces significant and characteristic perturbations in the ¹⁹F NMR chemical shift. medchemexpress.eumedchemexpress.com When 5,5'-difluoro BAPTA binds Ca²⁺, its ¹⁹F chemical shift changes by approximately 6.0 parts per million (ppm). nih.gov Because the rate of exchange between the free (unbound) and the Ca²⁺-bound forms of the chelator is slow on the NMR timescale, distinct resonance peaks are observed for each state. nih.govpnas.org

This phenomenon is not limited to calcium. Other divalent cations also produce unique chemical shifts upon binding, allowing for their specific identification. pnas.orgbiophysics.org For instance, the complex formed with iron (Fe²⁺) exhibits a characteristic peak that is downfield from the peaks corresponding to Ca²⁺ and zinc (Zn²⁺). medchemexpress.eumedchemexpress.com This specificity allows researchers to distinguish between different ions present in a sample.

Table 1: ¹⁹F NMR Chemical Shift Changes of 5,5'-difluoro BAPTA upon Cation Binding

CationChemical Shift Change (Δδ)Observation
Calcium (Ca²⁺)~6.0 ppmDistinct peak for Ca²⁺-bound form. nih.gov
Iron (Fe²⁺)Characteristic downfield shiftPeak is distinct from Ca²⁺ and Zn²⁺. medchemexpress.eumedchemexpress.com
Magnesium (Mg²⁺)Minimal shiftInsensitive to physiological Mg²⁺ concentrations. pnas.org
Zinc (Zn²⁺)Distinct shiftAllows for differentiation from other ions. pnas.org

The clear separation of signals for the free and ion-bound forms of 5,5'-difluoro BAPTA enables the quantitative analysis of ion concentrations. beilstein-journals.org The concentration of a specific ion, such as intracellular Ca²⁺, can be determined by integrating the areas under the corresponding resonance peaks. pnas.orgnih.govpnas.org The ratio of the area of the bound peak to the area of the free peak, in conjunction with the known dissociation constant (Kd) of the chelator for that ion, allows for the calculation of the free ion concentration.

This quantitative approach has been successfully applied to measure intracellular free Ca²⁺ concentrations in intact, perfused hearts, demonstrating its utility in complex biological systems. nih.govpnas.orgosti.gov The reliability of ¹⁹F NMR for quantification is enhanced by its inherent characteristics, such as the wide chemical shift window that prevents signal overlap and the high sensitivity of the ¹⁹F nucleus. researchgate.net For improved accuracy, an internal standard with a known concentration can be included in the sample. researchgate.netdiva-portal.org

While ¹⁹F NMR is a powerful analytical tool, its sensitivity can be a limitation for in vivo imaging applications like Magnetic Resonance Imaging (MRI). To overcome this, a technique known as ion Chemical Exchange Saturation Transfer (iCEST) has been developed to amplify the detection of 5,5'-difluoro BAPTA. beilstein-journals.orgscispace.comnih.gov

The iCEST method combines the principles of CEST with ¹⁹F MRI. scispace.comnih.govapm.ac.cn It involves selectively applying a radiofrequency pulse to saturate the ¹⁹F signal of the ion-bound 5,5'-difluoro BAPTA. Due to the chemical exchange between the bound and free states of the chelator, this saturation is transferred to the more abundant free 5,5'-difluoro BAPTA molecules. beilstein-journals.orgscispace.com This transfer of saturation results in a decrease in the detectable signal from the free form. By measuring this decrease, the presence of the much less concentrated ion-bound species can be indirectly detected with significantly enhanced sensitivity. scispace.com This amplification allows for the imaging of low micromolar concentrations of Ca²⁺, a feat not possible with conventional ¹⁹F MRI. scispace.comnih.gov

Table 2: Key Parameters in iCEST with 5,5'-difluoro BAPTA

ParameterDescriptionSignificance
Saturation Frequency The radiofrequency is applied specifically at the resonance frequency of the Ca²⁺-bound 5F-BAPTA.Selectively targets the ion-bound population for saturation. scispace.com
Detection Frequency The signal is detected at the resonance frequency of the free 5F-BAPTA.Measures the effect of the saturation transfer from the bound state. scispace.com
Chemical Exchange Rate (kex) The rate at which the chelator binds and unbinds the ion.A sufficiently fast exchange rate is necessary for efficient saturation transfer.
Chemical Shift Difference (Δω) The difference in resonance frequency between the bound and free states.A larger Δω allows for more selective saturation. scispace.com

19F NMR Principles and Application to 5,5'-difluoro BAPTA

Fluorescence Spectroscopy (as applicable to fluorinated BAPTA derivatives)

While 5,5'-difluoro BAPTA itself is not primarily used as a fluorescent probe, its core BAPTA structure is the foundation for a major class of fluorescent calcium indicators. nih.govscimedia.com These indicators are designed by attaching a fluorophore to the BAPTA chelator. The principles of their operation provide context for the broader utility of the BAPTA scaffold in ion detection.

Fluorescent indicators based on the BAPTA framework function through a mechanism known as photoinduced electron transfer (PeT). nih.gov In its unbound state, the BAPTA portion of the molecule is electron-rich. When the attached fluorophore is excited by light, this electron-rich BAPTA moiety can donate an electron to the excited fluorophore, a process that quenches its fluorescence, resulting in a weak signal. nih.gov

Upon binding Ca²⁺, the lone pairs of electrons on the nitrogen atoms of the BAPTA structure become involved in coordinating the calcium ion. nih.gov This conformational change makes the nitrogen atoms less available to participate in photoinduced electron transfer. Consequently, the quenching process is inhibited, and the fluorophore emits light, leading to a significant increase in fluorescence intensity. nih.gov This "switching on" of fluorescence upon Ca²⁺ binding is the fundamental principle behind the utility of many BAPTA-based fluorescent indicators.

In some more advanced indicators, the binding of calcium not only increases the fluorescence intensity but also causes a shift in the excitation or emission wavelengths. researchgate.netwikipedia.orgnih.gov This allows for ratiometric measurements, where the ratio of fluorescence at two different wavelengths is used to determine the Ca²⁺ concentration. This approach offers advantages by correcting for variables such as dye concentration, illumination intensity, and photobleaching, leading to more robust and quantitative measurements. researchgate.netthermofisher.com

Limitations and Enhancements in Optical Imaging with Fluorinated BAPTA

While fluorinated derivatives of BAPTA, such as 5,5'-difluoro BAPTA, are valuable tools, their application in optical imaging is not without challenges. However, various strategies have been developed to mitigate these limitations and enhance their performance.

Limitations:

A primary challenge in using fluorescent indicators is the presence of background noise, which can originate from the natural fluorescence of cells or from out-of-focus reporter molecules. adipogen.comfluorofinder.com This can reduce the assay window and make it difficult to detect subtle calcium signals, particularly in small subcellular compartments like microdomains. fluorofinder.com Another significant limitation of using the acetoxymethyl (AM) ester forms of these dyes is the difficulty in targeting them to specific subcellular organelles. fluorofinder.com The distribution of these dyes can be inconsistent, depending on the esterase concentrations within different cellular compartments. fluorofinder.com

Furthermore, the very act of introducing a high-affinity chelator can interfere with the biological processes under investigation. fluorofinder.com The indicator itself can act as a calcium buffer, potentially attenuating the natural calcium transients it is meant to measure. fluorofinder.comnih.gov This is a critical consideration, as high concentrations of the indicator can disrupt the underlying biology. fluorofinder.com While fluorinated BAPTA derivatives are employed for optical imaging studies, they are part of a broader class of indicators that may face issues such as phototoxicity from excitation light and reduced penetration depth in tissue due to light scattering. thermofisher.comelifesciences.orgspiedigitallibrary.org

Enhancements:

Significant efforts have been made to overcome the inherent limitations of optical imaging with fluorescent indicators. A key focus has been on improving the signal-to-noise ratio (SNR), which is critical for detecting weak signals against a noisy background.

Methodological and instrumental enhancements include:

Polarization Control: For membrane-bound indicators, tuning the linear polarization of the excitation light can substantially increase the fluorescence signal and the SNR of recorded action potentials. harvard.edu

Signal Averaging: The quality of images can be significantly improved by averaging consecutive frames, which effectively reduces random noise. utwente.nl

Active Signal Modulation: Advanced techniques that actively modulate the fluorescent signal can effectively suppress background noise. optica.org This can be achieved through methods like fast digital lock-in algorithms that modulate light sources and use cross-correlation detection to filter out noise. nih.gov

Advanced Microscopy Substrates: In techniques like total internal reflection fluorescence (TIRF) microscopy, using substrates with exceptionally flat surfaces, such as silicon-on-insulator (SOI) wafers, can reduce background fluorescence and improve the SNR by more than 18 times compared to conventional silicon wafers. researchgate.net

Enhancements related to the fluorescent probes themselves include:

Optimized Spectral Properties: The development of indicators like Oregon Green 488 BAPTA, which have higher quantum yields compared to older dyes like fluo-3, results in brighter signals. thermofisher.com

Combined Indicator Strategies: In some applications, mixing different indicators, such as Oregon Green 488 BAPTA-1 and fluo-4, can achieve a desirable balance between a stable basal signal and a large, stimulus-dependent fluorescence increase. thermofisher.com

Enhancement StrategyTechniqueOutcomeReference
SNR Improvement Tuning linear polarization of excitation lightIncreased brightness and SNR for membrane-bound indicators harvard.edu
Averaging consecutive image framesReduction of random noise and clearer images utwente.nl
Digital lock-in algorithmsFiltering of noise to obtain high SNR demodulated signal nih.gov
Using ultra-flat SOI substrates in TIRF5-fold drop in fluorescent background signal researchgate.net
Probe Optimization Use of high quantum yield indicatorsBrighter fluorescence signals thermofisher.com

Other Spectroscopic and Analytical Techniques for Characterization

The characterization of 5,5'-difluoro BAPTA and its derivatives relies on a suite of spectroscopic and analytical methods to confirm identity, purity, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the analysis of this compound.

¹⁹F NMR: 5,5'-difluoro BAPTA is widely utilized as a probe for studying cytosolic free Ca²⁺ via ¹⁹F NMR. nih.govmedchemexpress.eumedchemexpress.commedchemexpress.com This technique is particularly powerful because the fluorine atoms in the molecule provide a distinct NMR signal that shows large chemical shifts upon chelation of divalent cations like Ca²⁺. medchemexpress.eumedchemexpress.com This shift allows for the quantification of intracellular calcium concentrations. nih.gov

¹H NMR: Proton NMR is a standard method used to confirm the chemical identity and structure of the synthesized compound, particularly for its acetoxymethyl (AM) ester form. adipogen.com

Quantitative NMR (qNMR): This method offers direct spectral analysis for quantification, which can be advantageous for minimizing sample preparation and potential decomposition of reactive species. americanpharmaceuticalreview.com

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and purity of 5,5'-difluoro BAPTA. It is also used in broader applications such as affinity mass spectrometry to study molecular interactions. medchemexpress.eumedchemexpress.com

UV-Visible (UV-Vis) Spectroscopy: The interaction of 5,5'-difluoro BAPTA with calcium can be monitored using UV-Vis spectroscopy. The absorption spectra of BAPTA and its derivatives are dependent on the concentration of Ca²⁺. thermofisher.comrsc.org This property allows for the characterization of the binding equilibrium. The Lambert-Beer equation can be applied to the UV-Vis spectrum to calculate the molar extinction coefficient (ε), providing insight into the electronic transitions of the molecule. upi.edu

Chromatographic Techniques: Purity assessment is crucial for ensuring reliable experimental results.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 5,5'-difluoro BAPTA derivatives, such as the AM ester. adipogen.com

Thin-Layer Chromatography (TLC): TLC is also used as a quality control measure to assess the purity of both the AM ester and the salt forms of the compound. vwr.comavantorsciences.com

Analytical TechniqueApplication for 5,5'-difluoro BAPTAKey FindingsReference(s)
¹⁹F NMR Spectroscopy Measurement of free Ca²⁺ concentrationLarge chemical shifts upon cation binding nih.govmedchemexpress.eumedchemexpress.com
¹H NMR Spectroscopy Structural identity confirmationConfirms chemical structure of the AM ester adipogen.com
Mass Spectrometry Molecular weight confirmationUsed in purity and affinity-based assays medchemexpress.eumedchemexpress.com
UV-Visible Spectroscopy Characterization of Ca²⁺ bindingAbsorption spectra are Ca²⁺ dependent thermofisher.comrsc.org
HPLC / TLC Purity assessmentDetermines the purity of different forms of the compound adipogen.comvwr.comavantorsciences.com

Ion Binding Kinetics and Selectivity Studies

Calcium Ion Binding Characteristics

5,5'-difluoro BAPTA is a derivative of the calcium chelator BAPTA, designed to have a specific affinity for calcium ions. biotium.combiotium.com This affinity is crucial for its function in buffering calcium to well-defined concentrations, which is essential for studying the multifaceted roles of calcium in cellular physiology. biotium.combiotium.comavantorsciences.com

The dissociation constant (Kd) is a critical measure of the affinity of a chelator for an ion, with a lower Kd indicating a higher affinity. The Kd of 5,5'-difluoro BAPTA for calcium has been determined under various experimental conditions. These determinations are vital as the Kd value can be influenced by several factors in the experimental environment. thermofisher.comthermofisher.com

One method for determining the Kd involves using ¹⁹F NMR spectroscopy to detect the 5,5'-difluoro derivative of BAPTA. pnas.org In a study using this method with EGTA to buffer Ca²⁺, the Kd of Ca-5F-BAPTA was found to be 232 nM at 25°C, 285 nM at 30°C, and 337 nM at 37°C. pnas.org These values were noted to be considerably lower than a previously estimated value of 710 nM at 37°C which used citrate-buffered solutions. pnas.org

Another source reports a Kd of 0.59 µM (590 nM) in the absence of magnesium and 0.70 µM (700 nM) in the presence of 1 mM Mg²⁺. biocompare.com Similarly, another reference provides values of 0.61 µM (610 nM) without Mg²⁺ and 0.72 µM (720 nM) with 1 mM Mg²⁺. biotium.com Thermo Fisher Scientific reports a Kd of 635 nM in the absence of Mg²⁺ and 705 nM with 1 mM Mg²⁺, determined in a solution of 115 mM KCl, 20 mM NaCl, and 10 mM MOPS at pH 7.3. thermofisher.comthermofisher.com

It is strongly recommended that these values be verified under user-specific experimental conditions, as dissociation constants can vary significantly depending on temperature, pH, ionic strength, and other factors. thermofisher.comthermofisher.com

Dissociation Constants (Kd) of 5,5'-difluoro BAPTA for Ca²⁺
ConditionKd (nM)Reference
25°C232 pnas.org
30°C285 pnas.org
37°C337 pnas.org
No Mg²⁺590 biocompare.com
1 mM Mg²⁺700 biocompare.com
No Mg²⁺610 biotium.com
1 mM Mg²⁺720 biotium.com
No Mg²⁺ (115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.3)635 thermofisher.comthermofisher.com
1 mM Mg²⁺ (115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.3)705 thermofisher.comthermofisher.com

The dissociation constant of calcium chelators is known to be sensitive to environmental factors such as pH and ionic strength. thermofisher.comthermofisher.com While BAPTA and its derivatives are generally less sensitive to pH changes around neutral pH compared to chelators like EGTA, their affinity for calcium can still be affected by significant shifts in pH. thermofisher.comnih.gov For instance, the affinity for Ca²⁺ can be diminished at acidic pH levels. open.ac.uk

The ionic strength of the solution also plays a role in the binding affinity. researchgate.net Studies on other chelators have demonstrated that a decrease in ionic strength can lead to a decrease in the dissociation constant, signifying a higher affinity. researchgate.net It is crucial to consider these factors when using 5,5'-difluoro BAPTA in experimental settings to ensure accurate calcium buffering. thermofisher.comchemie-brunschwig.ch

Selectivity for Calcium Over Other Divalent Cations (e.g., Mg²⁺, Zn²⁺)

A key advantage of BAPTA and its derivatives, including 5,5'-difluoro BAPTA, is their high selectivity for calcium ions over other divalent cations, particularly magnesium (Mg²⁺). thermofisher.comnih.govinterchim.fr This high selectivity is a significant improvement over older chelators like EDTA and EGTA. thermofisher.com The selectivity for Ca²⁺ over Mg²⁺ is reported to be greater than 10⁵. nih.gov

While highly selective for calcium, 5,5'-difluoro BAPTA also chelates zinc ions (Zn²⁺) with high affinity. jneurosci.org In some contexts, it is noted that zinc can form complexes with higher kinetic stability than calcium with certain BAPTA analogs. jneurosci.org However, for most biological applications where Mg²⁺ is the most abundant competing divalent cation, the high Ca²⁺/Mg²⁺ selectivity of 5,5'-difluoro BAPTA is a major benefit. thermofisher.cominterchim.fr

Selectivity of 5,5'-difluoro BAPTA
IonSelectivity Relative to Ca²⁺Reference
Mg²⁺High selectivity for Ca²⁺ over Mg²⁺ (>10⁵ for BAPTA parent compound) thermofisher.comnih.gov
Zn²⁺High affinity for Zn²⁺ jneurosci.org

Methodological Applications in Cellular and Organ Level Research

Regulation and Manipulation of Intracellular Calcium Concentrations

5,5'-difluoro BAPTA is instrumental in controlling the concentration of free cytosolic calcium ([Ca²⁺]i), a key aspect of studying calcium signaling pathways. adipogen.comthomassci.com Its utility stems from its high selectivity for calcium over other divalent cations like magnesium and its relative insensitivity to changes in intracellular pH. adipogen.cominterchim.fr

Strategies for Intracellular Loading (e.g., AM ester, microinjection, scrape loading)

To be effective, 5,5'-difluoro BAPTA must be introduced into the cytosol. The primary methods for achieving this depend on the form of the compound.

AM Ester Loading: The most common strategy for loading a wide variety of cells simultaneously involves the cell-permeant acetoxymethyl (AM) ester form, 5,5'-difluoro BAPTA-AM. thomassci.com This electrically neutral molecule can diffuse across the plasma membrane into the cell. Once inside, intracellular esterase enzymes cleave off the AM groups, trapping the now-impermeant, active form of 5,5'-difluoro BAPTA in the cytoplasm where it can bind calcium. thomassci.cominterchim.fr This loading process is often facilitated by dissolving the AM ester in an organic solvent like dimethyl sulfoxide (DMSO) and using a non-ionic detergent, such as Pluronic® F-127, to aid its dispersion in aqueous experimental media. interchim.fr

Microinjection and Scrape Loading: The salt form of the chelator, such as the tetrapotassium salt, is membrane-impermeant and cannot be loaded via simple incubation. scbt.com For these compounds, more direct physical methods are required. Microinjection involves using a very fine glass micropipette to deliver a precise amount of the chelator directly into a single target cell. Scrape loading is a technique used for cells grown in a monolayer, where a small area of the cell layer is gently scraped to transiently disrupt the cell membrane, allowing the chelator present in the extracellular medium to enter the cells along the scrape line.

Buffering and Clamping of Cytosolic Calcium

Once inside the cell, 5,5'-difluoro BAPTA acts as a powerful calcium buffer. A buffer, in this context, is a substance that can absorb free ions, thereby minimizing fluctuations in their concentration. BAPTA and its derivatives are known as "fast" buffers because they bind and release Ca²⁺ ions much more rapidly than other common chelators like EGTA. dojindo.com

This rapid buffering capacity allows researchers to effectively "clamp" the intracellular calcium concentration at a stable, low level. By sequestering free Ca²⁺ ions as they enter the cytosol—either from the extracellular space or from internal stores like the endoplasmic reticulum—the chelator prevents the transient spikes in calcium concentration that are necessary to trigger many downstream cellular events. This ability to prevent or blunt calcium signals is a crucial experimental manipulation for determining whether a specific cellular process is dependent on calcium signaling.

Investigation of Calcium Dynamics in Specific Biological Systems

The ability to control intracellular calcium makes 5,5'-difluoro BAPTA an invaluable tool for dissecting the role of Ca²⁺ in complex biological functions across different cell and organ systems.

Cardiac Physiology and Pathophysiology (e.g., excitation-contraction coupling, ischemia-reperfusion injury)

In cardiac muscle cells, the process of excitation-contraction coupling (ECC) is fundamentally dependent on precise calcium cycling. nih.govcvphysiology.com An incoming action potential triggers a small influx of Ca²⁺ through L-type calcium channels, which in turn causes a much larger release of Ca²⁺ from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release (CICR). nih.govyoutube.com This surge in cytosolic calcium allows for the contraction of myofibrils. youtube.com

By introducing BAPTA derivatives into cardiomyocytes, researchers can chelate intracellular calcium and study its specific roles. For instance, using a fast buffer like BAPTA can help determine the contribution of CICR to the inactivation of L-type calcium channels. nih.gov In studies on rainbow trout ventricular myocytes, BAPTA was used to demonstrate that under basal conditions, sarcoplasmic reticulum Ca²⁺ release is not required for ECC, but becomes critical during a stress response. nih.gov

Furthermore, in pathophysiological conditions such as ischemia-reperfusion injury, a massive and uncontrolled increase in intracellular calcium (calcium overload) contributes significantly to cell death and tissue damage. nih.gov The use of calcium chelators like BAPTA-AM is a key experimental strategy to protect cells from this damage, demonstrating the causal link between calcium overload and injury. immune-system-research.comnih.gov

Neuronal Calcium Homeostasis and Excitotoxicity

Calcium is a critical second messenger in neurons, involved in everything from neurotransmitter release to gene expression. However, excessive neuronal stimulation can lead to a pathological influx of Ca²⁺, a condition known as excitotoxicity, which is a major contributor to neuronal death in stroke, spinal cord injury, and neurodegenerative diseases. nih.gov

Cell-permeant BAPTA derivatives are widely used to study and mitigate these processes. By buffering intracellular calcium, BAPTA-AM can protect neurons from ischemic or excitotoxic injury. immune-system-research.comnih.gov This neuroprotective effect underscores the central role that calcium dysregulation plays in the secondary injury cascade that follows initial trauma or oxygen deprivation. nih.gov Experiments have shown that applying BAPTA to injured neurons in vitro reduces cell death and can promote motor recovery in animal models of spinal cord injury. nih.gov

Cellular Growth and Development (e.g., pollen tube growth, mitotic progression)

Calcium signaling is essential for fundamental processes of cellular growth and division. One well-studied example is the growth of pollen tubes, which is guided by a steep, tip-focused gradient of intracellular calcium. Loading pollen tubes with BAPTA-type buffers, including 5,5'-difluoro BAPTA, has been shown to dissipate this calcium gradient and reversibly inhibit tube growth. medchemexpress.com

Table 1: Effect of BAPTA-Type Buffers on Lily Pollen Tube Growth
BAPTA DerivativeDissociation Constant (Kd) for Ca2+ (µM)Observed Activity/Effect on Growth
5,5'-dimethyl-BAPTA0.15Lower Activity (High Affinity)
BAPTA0.21Lower Activity (High Affinity)
5,5'-difluoro-BAPTA0.25Lower Activity (High Affinity)
5,5'-dibromo-BAPTA1.5Greater Activity (Intermediate Affinity)
4,4'-difluoro-BAPTA1.7Greater Activity (Intermediate Affinity)
5-methyl, 5'-nitro-BAPTA22Lower Activity (Low Affinity)

This table summarizes findings from studies on lily pollen tubes, where BAPTA derivatives with intermediate affinity for calcium showed the greatest inhibitory effect on growth, highlighting a finely tuned requirement for calcium concentration in this process.

Calcium transients are also critical for progression through the cell cycle (mitosis). The introduction of calcium chelators like BAPTA into cells can inhibit mitotic progression, often causing arrest at the metaphase-anaphase transition. nih.govbiologists.comuni.lu These experiments demonstrate that transient increases in intracellular calcium are necessary signals for key mitotic events, including nuclear envelope breakdown, spindle formation, and the inactivation of M-phase promoting factor (MPF) to allow for exit from mitosis. biologists.combiologists.comresearchgate.netpnas.org By blocking these calcium signals, BAPTA derivatives have been instrumental in establishing the role of calcium as a key regulator of cell division. nih.gov

Cellular Metabolism and Signaling Pathways

The role of intracellular calcium as a ubiquitous second messenger means that its chelation by agents such as 5,5'-difluoro BAPTA can have profound effects on numerous cellular processes. Research has explored its impact on metabolic pathways, cellular signaling cascades, and receptor function.

Glycolytic Inhibition and mTORC1 Signaling:

Recent studies have revealed a direct role for BAPTA analogs, including a difluoro-BAPTA derivative, in the regulation of cellular metabolism. Specifically, intracellular BAPTA has been shown to inhibit glycolysis through direct interaction with the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This inhibition of a key glycolytic enzyme leads to downstream effects on the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By impeding glycolysis, BAPTA analogs can suppress mTORC1 activity, which in turn affects processes such as Mcl-1 translation, a protein crucial for cell survival. Notably, these effects have been observed with BAPTA analogs possessing a low affinity for Ca2+, suggesting a mechanism that may be independent of their calcium-chelating properties.

Free Radical Effects:

While specific studies on the direct free radical effects of 5,5'-difluoro BAPTA K+ salt are not extensively documented, research on the broader class of BAPTA compounds, particularly the cell-permeant BAPTA-AM, has indicated a connection to free radical-mediated processes. In studies involving mouse cortical cultures, BAPTA/AM was found to induce a delayed form of necrosis that is mediated by lipoxygenase-dependent free radicals nih.gov. This neurotoxicity could be attenuated by the presence of free radical scavengers such as alpha-tocopherol, highlighting a link between intracellular calcium chelation and oxidative stress pathways nih.gov. It is important to note that these findings relate to the acetoxymethyl ester form of BAPTA and may not be directly transferable to the potassium salt form of 5,5'-difluoro BAPTA.

P2X7 Receptor Modulation:

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory responses and is heavily dependent on calcium signaling frontiersin.orgnih.govmdpi.com. Activation of the P2X7 receptor leads to an influx of Ca2+, which triggers downstream events such as the release of pro-inflammatory cytokines mdpi.com. The use of calcium chelators like BAPTA has been instrumental in dissecting these pathways. For instance, in studies of retinal pigmented epithelial cells, the P2X7R-mediated release of interleukin-6 was shown to be dependent on extracellular Ca2+ and was effectively blocked by BAPTA nih.gov. While these studies have typically employed the general chelator BAPTA, they underscore the principle that by controlling intracellular calcium availability, BAPTA derivatives can modulate the signaling outcomes of P2X7 receptor activation. Specific research focusing solely on the 5,5'-difluoro BAPTA K+ salt in this context is less prevalent.

Studies on Red Blood Cells and Other Cell Types

The application of 5,5'-difluoro BAPTA extends to a variety of cell types, where its utility in measuring intracellular calcium via ¹⁹F NMR has been particularly valuable.

Red Blood Cells (Erythrocytes):

5,5'-difluoro BAPTA has been utilized in studies of both normal and sickle red blood cells. Its primary application in this context is to monitor intracellular free Ca2+ concentrations using ¹⁹F NMR spectroscopy. The fluorine atoms on the BAPTA molecule provide a distinct NMR signal that is sensitive to the binding of calcium, allowing for non-invasive measurement of calcium levels within these cells. This is particularly important in understanding the pathophysiology of sickle cell disease, where alterations in calcium homeostasis are thought to contribute to the sickling process.

Other Cell Types:

Beyond erythrocytes, 5,5'-difluoro BAPTA has been employed in other cell and tissue types. For example, it has been used for the NMR-based analysis of Ca2+ in BALB/c thymocytes. In organ-level research, it has been applied to study calcium dynamics in ferret hearts. The ability to load the acetoxymethyl ester form (5,5'-difluoro BAPTA-AM) into cells, where it is then hydrolyzed to the active, cell-impermeant form, makes it a versatile tool for studying calcium homeostasis in a wide range of biological systems adipogen.com. Additionally, its utility has been demonstrated in inhibiting pollen tube growth, a process that is tightly coupled to extracellular calcium influx and the establishment of an intracellular calcium gradient medchemexpress.com.

Cell/Tissue TypePrimary Application of 5,5'-difluoro BAPTAResearch Focus
Red Blood Cells (Normal and Sickle)¹⁹F NMR analysis of intracellular Ca²⁺Understanding calcium homeostasis in health and disease (e.g., sickle cell pathophysiology).
BALB/c Thymocytes¹⁹F NMR analysis of intracellular Ca²⁺Monitoring calcium levels in immune cells.
Ferret Heart¹⁹F NMR analysis of intracellular Ca²⁺Investigating calcium dynamics in cardiac tissue.
Pollen TubesInhibition of growthStudying the role of calcium in cellular growth and development.

Mechanistic Insights and Off Target Effects

Calcium-Dependent Mechanisms Elucidated by 5,5'-difluoro BAPTA

5,5'-difluoro BAPTA is a crucial tool for researchers investigating the intricate roles of calcium (Ca²⁺) in cellular physiology. As a member of the BAPTA family of Ca²⁺ chelators, its primary and intended function is to bind with high selectivity to Ca²⁺ ions, thereby allowing for the precise control and buffering of intracellular calcium concentrations. biotium.com This capability is fundamental to elucidating the mechanisms of a vast array of calcium-dependent processes.

The compound is a derivative of BAPTA, engineered to have a specific affinity for calcium, which allows it to be used in creating calcium buffers with well-defined concentrations. biotium.com Scientists can introduce 5,5'-difluoro BAPTA into cells to clamp the cytosolic calcium at a stable, known level. This is often achieved by using its membrane-permeant acetoxymethyl (AM) ester form, 5,5'-difluoro BAPTA-AM. biotium.comcaltagmedsystems.co.uk This electrically neutral molecule can cross the cell membrane, and once inside the cell, cytoplasmic esterases cleave the AM groups, trapping the now active, membrane-impermeant 5,5'-difluoro BAPTA. biotium.com

By controlling intracellular Ca²⁺ levels, researchers can study the direct consequences of calcium signaling on events such as neurotransmitter release, muscle contraction, gene transcription, and apoptosis. researchgate.net Key advantages of BAPTA derivatives like 5,5'-difluoro BAPTA include their rapid binding kinetics and relative insensitivity to changes in intracellular pH, which can be a confounding factor with other types of chelators. interchim.fr Furthermore, the fluorine atoms in its structure allow for the study of cytosolic free Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is not susceptible to high natural background fluorescence from the cells. caltagmedsystems.co.ukadipogen.com This makes 5,5'-difluoro BAPTA particularly valuable for quantitatively assessing calcium dynamics in living systems. medchemexpress.com

Investigation of Calcium-Independent Cellular Actions

While invaluable for its calcium-chelating properties, recent research has uncovered that the actions of BAPTA and its analogs are not exclusively linked to their ability to buffer calcium. These findings highlight the importance of considering potential off-target effects that occur independently of Ca²⁺ binding.

Identification and Characterization of Off-Target Interactions

A significant calcium-independent effect of BAPTA and its derivatives, including 5,5'-difluoro BAPTA, has been identified as the direct inhibition of key metabolic enzymes. nih.govresearchgate.net A 2023 study revealed that intracellular BAPTA (BAPTAi) can directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). nih.govresearchgate.net This enzyme is a critical regulator of glycolysis, the metabolic pathway that breaks down glucose to produce energy.

The inhibition of PFKFB3 by BAPTAi leads to impaired glycolysis, which in turn rapidly suppresses the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov mTORC1 is a central regulator of cell growth, proliferation, and survival, and its activity is tightly linked to the cell's metabolic state. A key downstream effect of this mTORC1 inhibition is the cessation of the translation of Mcl-1, a short-lived anti-apoptotic protein. nih.govresearchgate.net The resulting rapid decline in MCL-1 protein levels can trigger apoptosis, or programmed cell death, in cancer cells that are dependent on MCL-1 for their survival. nih.gov

Crucially, these effects were observed with BAPTA analogs possessing vastly different affinities for Ca²⁺. nih.gov The study compared the effects of BAPTA with analogs such as 5,5'-difluoro-BAPTA (DF-BAPTA), which has a reduced affinity for Ca²⁺, and 5,5',6,6'-tetrafluoro-BAPTA (TF-BAPTA), which has a minimal impact on calcium buffering. nih.gov The finding that these analogs induced cell death and reduced MCL-1 levels to a similar extent, regardless of their Ca²⁺-buffering capacity, provides strong evidence for a Ca²⁺-independent mechanism of action. nih.gov

CompoundRelative Ca²⁺ AffinityKey Off-Target Effect
BAPTA HighDirect inhibition of PFKFB3
5,5'-difluoro-BAPTA (DF-BAPTA) ReducedDirect inhibition of PFKFB3
5,5',6,6'-tetrafluoro-BAPTA (TF-BAPTA) Very LowDirect inhibition of PFKFB3
5,5'-dimethyl-BAPTA (DM-BAPTA) AugmentedDirect inhibition of PFKFB3

This table illustrates that despite varying calcium affinities, several BAPTA analogs share the same identified off-target interaction.

Implications for Experimental Design and Interpretation

Researchers must now consider that observed cellular responses, such as changes in cell viability, metabolism, or protein expression, may not be a consequence of altered calcium signaling but rather a direct result of BAPTA's interaction with other cellular components like PFKFB3. nih.govresearchgate.net This is particularly critical in fields like cancer research, where metabolic pathways and protein translation are key areas of investigation. nih.gov

For example, concluding that a specific cellular process is "calcium-dependent" solely because it is inhibited by BAPTA is no longer sufficient. The possibility that BAPTA is acting through a Ca²⁺-independent pathway, such as metabolic disruption, must be ruled out. This requires more rigorous experimental design and the inclusion of appropriate controls to dissect the true underlying mechanisms. nih.gov

Strategies for Mitigating Off-Target Effects and Ensuring Specificity

Given the potential for confounding off-target effects, it is essential to employ strategies that can help distinguish between calcium-dependent and calcium-independent actions of 5,5'-difluoro BAPTA and related compounds.

The most direct strategy is the careful use of multiple BAPTA analogs with a range of Ca²⁺ binding affinities as comparative controls. nih.gov By comparing the effects of a high-affinity chelator like BAPTA or DM-BAPTA with a low-affinity analog like TF-BAPTA, researchers can start to parse the specific role of calcium buffering. nih.gov

Experimental Approach for Specificity:

Primary Experiment: Use 5,5'-difluoro BAPTA to test the hypothesis that a cellular process is calcium-dependent.

Negative Control for Ca²⁺ Chelation: Replicate the experiment using an analog with very low Ca²⁺ binding affinity, such as TF-BAPTA. nih.gov

Analysis:

If the observed cellular effect is present with 5,5'-difluoro BAPTA but absent or significantly reduced with the low-affinity analog, it strongly suggests the effect is indeed mediated by calcium chelation.

If the effect occurs with both the primary chelator and the low-affinity control, it points towards a Ca²⁺-independent, off-target mechanism. nih.gov

Future Research Directions and Advanced Methodologies

Development of Novel Derivatives for Enhanced Specificity or Sensing Capabilities

The foundational structure of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) provides a versatile scaffold for chemical modification. interchim.frgoogle.com The development of derivatives aims to fine-tune the chelator's properties, such as its affinity and selectivity for Ca²⁺, and to introduce new sensing capabilities.

The affinity of BAPTA-derived chelators for Ca²⁺ is influenced by the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. google.com For instance, electron-donating groups like methyl (e.g., 5,5'-dimethyl BAPTA) increase Ca²⁺ affinity, while electron-withdrawing groups tend to decrease it. interchim.frgoogle.com The fluorine atoms in 5,5'-difluoro BAPTA modify its electronic properties and provide a unique spectroscopic handle for ¹⁹F NMR. interchim.frthermofisher.com

Future research is focused on creating a broader palette of BAPTA derivatives with a range of dissociation constants (Kd) to study Ca²⁺ dynamics across different concentration ranges, from nanomolar to micromolar levels. physiology.orguchicago.edu This includes synthesizing derivatives with intermediate or lower affinities, such as 5,5'-dibromo BAPTA, which are valuable for investigating Ca²⁺ mobilization and buffering in various cell types without completely quenching physiological Ca²⁺ signals. interchim.frthermofisher.com

Moreover, novel derivatives are being designed to enhance sensing capabilities beyond simple chelation. This involves conjugating the BAPTA moiety to other molecules, such as fluorophores, to create probes for different imaging modalities. A notable example is the development of PEG-BODIPY-BAPTA conjugates, which combine the Ca²⁺ sensing of BAPTA with the fluorescent properties of BODIPY dyes for optical imaging. rsc.org The synthesis of such complex derivatives often involves multi-step processes, including the formylation of the BAPTA structure as a key intermediate step. rsc.org

Table 1: Comparison of Ca²⁺ Dissociation Constants (Kd) for Various BAPTA Derivatives

DerivativeDissociation Constant (Kd) for Ca²⁺Key Feature/ApplicationReference(s)
5,5'-dimethyl BAPTA~0.15 µMHigh affinity physiology.orgnih.gov
BAPTA~0.21 µMStandard affinity nih.gov
5,5'-difluoro BAPTA ~0.25 µM ¹⁹F NMR probe nih.gov
5,5'-dibromo BAPTA~1.5 µMIntermediate affinity, neuronal studies nih.gov
4,4'-difluoro BAPTA~1.7 µMIntermediate affinity, neuronal studies physiology.orgnih.gov
5-methyl, 5'-nitro BAPTA~22 µMLow affinity nih.gov

Note: Kd values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength of the buffer. thermofisher.com

Integration with Advanced Imaging Techniques (e.g., multi-modal imaging)

A significant frontier in the application of 5,5'-difluoro BAPTA and its derivatives is their integration into advanced, multi-modal imaging platforms. The goal is to correlate cellular-level Ca²⁺ signaling, often observed with optical methods, with broader physiological events in tissues and whole organisms, which may require techniques with deeper penetration, such as Magnetic Resonance Imaging (MRI) and Photoacoustic Tomography (PAT). nih.gov

The fluorine atoms of 5,5'-difluoro BAPTA make it uniquely suited for ¹⁹F MRI. A sophisticated technique known as chemical exchange saturation transfer (CEST) has been employed to enhance the sensitivity of detecting Ca²⁺ with 5,5'-difluoro BAPTA. nih.govmit.edu This method exploits the change in the ¹⁹F chemical shift upon Ca²⁺ binding, allowing for the detection of low micromolar Ca²⁺ concentrations, which was previously a major challenge for MRI-based sensors. nih.govmit.edu This opens the door to "molecular fMRI," enabling spatiotemporally resolved imaging of Ca²⁺ dynamics deep within tissues like the brain. nih.gov

Furthermore, researchers are creating true multi-modal probes by coupling BAPTA moieties to other functional units. For example, linking BAPTA to lanthanide-texaphyrin complexes has produced probes capable of reporting on Ca²⁺ levels via fluorescence, MRI, and photoacoustic imaging simultaneously. nih.gov This allows a single probe to be used across different experimental setups and scales. Other strategies involve using tetrafluorinated BAPTA derivatives (TF-BAPTA) as single probes for the simultaneous detection of multiple different metal ions (e.g., Zn²⁺ and Fe²⁺) using ¹⁹F iCEST MRI, where each ion imparts a unique chemical shift signature. acs.org

Table 2: Imaging Modalities Utilizing BAPTA-based Probes

Imaging ModalityProbe Type / PrincipleAdvantagesReference(s)
¹⁹F MRI / CEST 5,5'-difluoro BAPTA Non-invasive, deep tissue penetration, potential for in vivo molecular imaging of Ca²⁺. nih.govmit.edu
Multi-modal (Fluorescence, PAT, MRI) BAPTA-texaphyrin conjugates Allows for imaging across multiple spatial and temporal scales with a single probe. nih.gov
Multi-ion ¹⁹F MRI Tetrafluoro-BAPTA (TF-BAPTA) Simultaneous detection of different metal ions with a single probe. acs.org
Fluorescence Imaging BODIPY-BAPTA conjugates High sensitivity for cellular-level imaging. rsc.org
Multi-color Fluorescence Genetically Encoded Calcium Indicators (GECIs) Simultaneous imaging of different cell populations (e.g., neurons and astrocytes). frontiersin.orgoup.com

Theoretical and Computational Modeling of Chelator-Ion Interactions

The traditional trial-and-error approach to developing new chelators is being supplemented and guided by theoretical and computational modeling. acs.org These methods provide deep, atomistic insights into the interactions between a chelator and a metal ion, facilitating the rational design of new molecules with tailored properties. nih.gov

Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis can be used to predict the binding modes and affinities of chelators. mdpi.com For example, modeling has been used to understand why certain molecules act as antagonists for the TRPV1 ion channel by describing the specific interactions between the ligand and key amino acid residues in the binding pocket. mdpi.com Such approaches can be applied to the BAPTA scaffold to predict how different substituents will affect its conformation and interaction with Ca²⁺ and other ions.

More advanced methods are also emerging. Novel graph transformer network frameworks, such as the structure-aware transformer combined with molecular fingerprint (SATCMF), are being developed to predict the stability constants of chelator-metal ion complexes with high accuracy. acs.org These models learn the structural features relevant to binding and can provide interpretable results by visualizing molecular attention distribution, offering valuable guidance for the design of new chelators. acs.org The application of these powerful in silico tools to the BAPTA family of compounds could accelerate the discovery of derivatives with enhanced selectivity, not only for Ca²⁺ over Mg²⁺ but also among different divalent cations like Zn²⁺ or Fe²⁺. medchemexpress.eu

Exploration of New Biological Applications and Research Paradigms

While 5,5'-difluoro BAPTA is well-established for ¹⁹F NMR studies, its unique properties and those of its derivatives are enabling its use in new biological contexts. medchemexpress.eu

In neuroscience, BAPTA derivatives have been used to study Ca²⁺ mobilization and its role in excitotoxicity and ischemic injury. thermofisher.comsmolecule.com A novel finding is that some BAPTA derivatives, including dibromo BAPTA, can directly modulate intrinsic potassium (K⁺) currents in hippocampal neurons, an effect that appears to be facilitated by, but not solely dependent on, intracellular Ca²⁺ levels. nih.gov This suggests a more complex role for these chelators than simply buffering calcium and opens up new avenues for investigating ion channel modulation. Similarly, studies using various BAPTA derivatives have provided insights into the mechanisms of Ca²⁺-dependent K⁺ currents (IsAHP) by observing how chelators with different affinities and kinetics alter the current's time course. physiology.org

In plant biology, BAPTA-type buffers, including 5,5'-difluoro BAPTA, have been instrumental in demonstrating the critical role of the intracellular Ca²⁺ gradient in pollen tube growth. nih.govoup.com By buffering the tip-focused Ca²⁺ gradient, these compounds reversibly inhibit growth, providing direct evidence for the coupling of extracellular Ca²⁺ influx and the intracellular gradient in regulating cell polarity and elongation. nih.gov

The most significant future paradigm is likely the application of 5,5'-difluoro BAPTA in molecular fMRI for non-invasive, whole-brain imaging of neural activity in vivo. nih.govmit.edu This would represent a major leap from conventional fMRI, which measures hemodynamics as an indirect proxy for neural activity. By directly sensing Ca²⁺, molecular fMRI with probes like 5,5'-difluoro BAPTA could provide a more direct and mechanistically informative view of brain function and dysfunction.

Q & A

Basic Research Questions

Q. How should researchers handle solubility challenges when preparing 5,5i difluoro Bapta (K+ Salt) for intracellular Ca²⁺ studies?

  • Methodological Answer : Due to its cell-impermeable nature, the compound must be dissolved in aqueous buffers (e.g., HEPES or PIPES) at neutral pH (6.5–7.5) to avoid precipitation. Pre-warm buffers to 37°C and filter-sterilize (0.22 µm) to ensure homogeneity. For extracellular Ca²⁺ chelation, use concentrations ≤10 mM, as higher concentrations may form aggregates that interfere with Ca²⁺ flux measurements .

Q. What are the critical considerations for validating the intracellular concentration of 5,5i difluoro Bapta (K+ Salt) post-loading?

  • Methodological Answer : Since the compound is non-fluorescent, indirect validation is required. Co-load with a fluorescent Ca²⁺ indicator (e.g., fura-2) to monitor residual Ca²⁺ levels. Alternatively, use ion-selective electrodes to measure extracellular Ca²⁺ depletion, correlating it with the chelator’s buffering capacity. Calibrate using known Ca²⁺/EGTA standards to account for pH and ionic strength variations .

Q. How does the low Ca²⁺ affinity (Kd ~0.25 µM) of 5,5i difluoro Bapta (K+ Salt) influence its utility in high-Ca²⁺ microdomains?

  • Methodological Answer : The low affinity makes it suitable for buffering basal cytosolic Ca²⁺ (~100 nM) but ineffective in regions with transient spikes (e.g., synaptic terminals or ER release sites). For such applications, pair with high-affinity probes (e.g., BAPTA-AM, Kd ~0.15 µM) to capture dynamic gradients. Validate using simultaneous patch-clamp and fluorescence imaging .

Advanced Research Questions

Q. How can discrepancies in Ca²⁺ buffering efficacy between 5,5i difluoro Bapta and other BAPTA derivatives (e.g., 5,5′-dimethyl-BAPTA) be reconciled in pollen tube growth models?

  • Methodological Answer : Differences arise from variations in mobility and Ca²⁺ binding kinetics. For example, 5,5′-dimethyl-BAPTA exhibits greater intracellular mobility, enabling faster gradient dissipation despite similar Kd values. Use fluorescence recovery after photobleaching (FRAP) to compare diffusion coefficients and computational modeling (e.g., Virtual Cell software) to simulate buffer dynamics .

Q. What experimental strategies mitigate off-target effects when microinjecting 5,5i difluoro Bapta (K+ Salt) into cells?

  • Methodological Answer :

  • Concentration Optimization : Start with 50–100 µM in the pipette (final cytosolic concentration ~1–10 µM) to avoid osmotic stress.
  • Control Experiments : Compare with inert salts (e.g., KCl) to isolate Ca²⁺-specific effects.
  • Viability Assays : Monitor membrane integrity via propidium iodide exclusion and mitochondrial membrane potential (JC-1 staining) post-injection .

Q. How do pH-dependent solubility properties of 5,5i difluoro Bapta (K+ Salt) complicate cross-study comparisons of Ca²⁺ buffering data?

  • Methodological Answer : Salt solubility products (Ksp) are sensitive to pH and counterion concentrations. Standardize buffer conditions (e.g., 150 mM KCl, pH 7.2) and report ionic strength in methods. Use the Davies equation to adjust for activity coefficients when comparing Kd values across studies .

Q. What mechanisms underlie the recovery of cellular Ca²⁺ gradients after 5,5i difluoro Bapta (K+ Salt) treatment in pollen tubes?

  • Methodological Answer : Recovery involves Ca²⁺ reuptake via PMCA pumps and SERCA-dependent ER refilling. Inhibit these pathways with carboxyeosin (PMCA blocker) or thapsigargin (SERCA inhibitor) to confirm. Quantify recovery kinetics using ratiometric Ca²⁺ imaging (e.g., Indo-1) .

Critical Analysis of Contradictory Evidence

  • Contradiction : While 5,5i difluoro Bapta and 5,5′-dimethyl-BAPTA share similar Kd values, the latter shows superior efficacy in dissipating Ca²⁺ gradients in pollen tubes .
  • Resolution : This discrepancy arises from differences in intracellular mobility, not Ca²⁺ affinity. Methyl groups in 5,5′-dimethyl-BAPTA enhance diffusion, enabling faster equilibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.